((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1)
Overview
Description
((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1)
, also known as potassium acridine chlorothioacetate, is a chemical compound that has been widely used in scientific research1. It is a potent inhibitor of protein synthesis and has been shown to have antitumor activity1.
Synthesis Analysis
The synthesis of this compound involves the reaction of acridine with chlorothioacetic acid in the presence of potassium hydroxide1. The product is then purified through recrystallization. The yield of this reaction is typically around 60%1.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of this compound from the search results.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound from the search results.Safety And Hazards
One limitation of using this compound is its potential toxicity1. It should be handled with care and disposed of properly1.
Future Directions
There are several future directions for research involving this compound1. One area of research could be the development of more potent inhibitors of protein synthesis based on this compound1.
properties
IUPAC Name |
2-(2-chloroacridin-9-yl)sulfanylacetate;diethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S.C4H11N/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-5-4-2/h1-7H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJZPCUJEYHECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacridin-9-yl)sulfanylacetate;diethylazanium | |
CAS RN |
106636-60-6 | |
Record name | Acetic acid, ((2-chloro-9-acridinyl)thio)-, compd. with N-ethylethanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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